
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural compound derived from coumarin. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one inhibits vitamin K epoxide reductase by binding to its active site and preventing the conversion of vitamin K epoxide to vitamin K. This results in a decrease in the levels of vitamin K-dependent clotting factors, which leads to an anticoagulant effect.
Biochemical and Physiological Effects:
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been shown to have anticoagulant, anti-inflammatory, and antioxidant effects. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a potent inhibitor of vitamin K epoxide reductase and can be used to study the role of vitamin K in blood coagulation. However, it has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when working with 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in the lab.
Zukünftige Richtungen
There are several future directions for research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. One potential area of research is the development of new anticoagulant drugs based on the structure of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. Another area of research is the study of the anti-inflammatory and antioxidant effects of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in various disease models. Additionally, the potential use of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one as a chemotherapeutic agent for cancer treatment warrants further investigation.
Conclusion:
In conclusion, 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a natural compound derived from coumarin that has unique properties and potential applications in scientific research. It is a potent inhibitor of vitamin K epoxide reductase and has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs. Further research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is needed to fully understand its potential applications in various disease models.
Synthesemethoden
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin through a series of chemical reactions. The first step involves the conversion of coumarin to 7-hydroxycoumarin, which is then converted to 7-hydroxy-4-methylcoumarin. The final step involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate to form 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of vitamin K epoxide reductase, which is an essential enzyme involved in the blood coagulation process. 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs.
Eigenschaften
IUPAC Name |
4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-6-13(16)18-14-10(3)12(5-4-11(8)14)17-7-9(2)15/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYSKLDCHZYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)
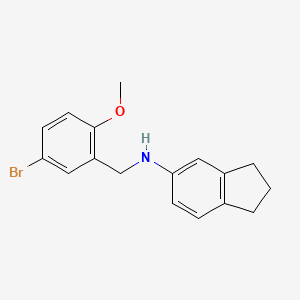
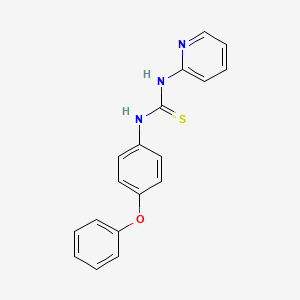


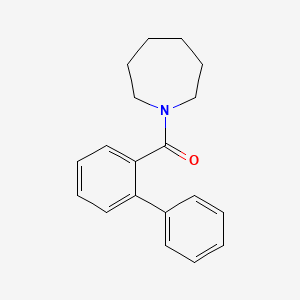
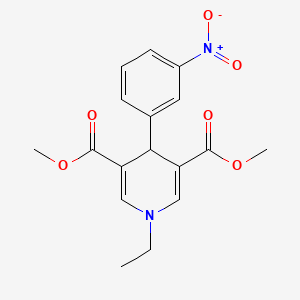


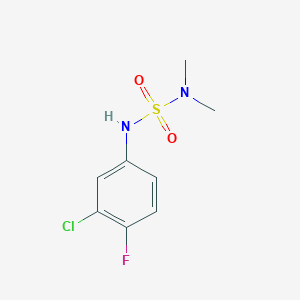



![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)